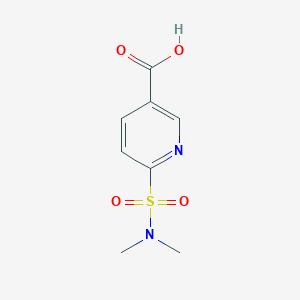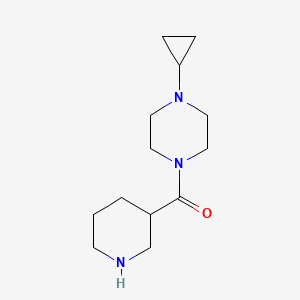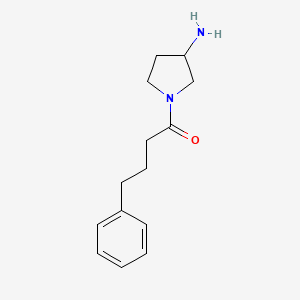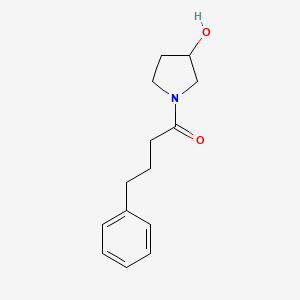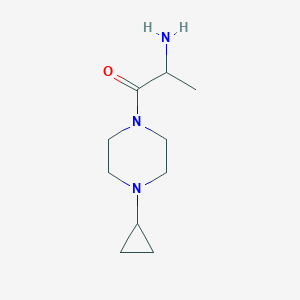
2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Toxicologie médico-légale
Les cathinones synthétiques, y compris la « 2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one », font souvent l'objet d'études de toxicologie médico-légale . Ces études visent à identifier et à résumer les données disponibles sur les nouvelles cathinones émergentes, y compris leurs structures, les symptômes d'intoxication connus, les concentrations détectées dans le matériel biologique dans les cas d'empoisonnement, ainsi que les pays et les dates de leur première apparition .
Recherche sur les substances psychoactives
En tant que cathinone synthétique, la « this compound » pourrait être utilisée dans la recherche liée aux substances psychoactives . Cela inclut l'étude des effets de ces substances sur le cerveau et le comportement humains, ainsi que le développement de traitements pour les troubles de l'abus de substances .
Études législatives
L'émergence de cathinones synthétiques a conduit à des efforts législatifs pour contrôler leur utilisation . La recherche sur ces substances, y compris la « this compound », peut éclairer ces efforts législatifs et aider les décideurs à comprendre les implications de diverses mesures de contrôle .
Développement de systèmes d'alerte précoce
La recherche sur les cathinones synthétiques peut également contribuer au développement de systèmes d'alerte précoce . Ces systèmes visent à identifier les nouveaux composés dès leur apparition, empêchant ainsi leur utilisation généralisée et leurs dommages potentiels .
Caractérisation spectroscopique
Les cathinones synthétiques peuvent être caractérisées à l'aide de diverses techniques spectroscopiques . Cela comprend l'analyse aux rayons X sur monocristal, la résonance magnétique nucléaire (RMN) en solution, l'UHPLC-QQQ-MS/MS et la GC-MS . Ces techniques peuvent fournir des informations précieuses sur la structure et les propriétés de la « this compound ».
Tests sur le terrain
Des appareils Raman portables peuvent être utilisés pour des tests présomptifs rapides et non destructifs sur le terrain des cathinones . Cela pourrait potentiellement être appliqué à la « this compound », permettant une identification rapide sur le terrain .
Orientations Futures
Given the potential applications of 2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one in areas such as drug discovery and material synthesis , future research could focus on further elucidating its properties and potential uses. This could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and safety profile.
Analyse Biochimique
Biochemical Properties
2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions can influence the activity and function of the enzymes and proteins it binds to, thereby affecting the overall biochemical processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, affecting its activity and function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cellular function or protecting against cellular damage. At high doses, it can cause toxic or adverse effects, including cellular toxicity, organ damage, and alterations in physiological functions. Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may be metabolized by specific enzymes, leading to the production of metabolites that can further influence cellular function. The compound’s effects on metabolic flux and metabolite levels can vary depending on the specific pathway and the enzymes involved .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its efficacy and toxicity. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall efficacy. For example, if localized to the nucleus, it may influence gene expression, while localization to the mitochondria can impact cellular metabolism .
Propriétés
IUPAC Name |
2-amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-8(11)10(14)13-6-4-12(5-7-13)9-2-3-9/h8-9H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXIYFYVMBYSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3-Chloro-4-methoxyphenyl)amino]carbonitrile](/img/structure/B1464253.png)


![3-{[4-(2-Phenylethoxy)benzoyl]amino}benzoic acid](/img/structure/B1464259.png)
![3-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B1464262.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B1464265.png)
![2-Ethoxy-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B1464268.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1464269.png)
